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Compound of Interest

Compound Name:
2-(Ethyl(phenyl)amino)ethyl

acetate

Cat. No.: B1607223 Get Quote

Disclaimer: Direct and verified spectroscopic data (NMR, IR, MS) for 2-
(Ethyl(phenyl)amino)ethyl acetate is not readily available in public spectral databases. This

guide provides a representative analysis based on structurally similar compounds and general

spectroscopic principles, intended to serve as a reference for researchers and scientists in the

field of drug development and chemical analysis.

Introduction
2-(Ethyl(phenyl)amino)ethyl acetate is a tertiary amine and an ester. Spectroscopic analysis

is crucial for the structural elucidation and purity assessment of such molecules. This technical

guide outlines the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for this compound, supported by data from analogous structures. It also provides

generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for 2-(Ethyl(phenyl)amino)ethyl
acetate based on the analysis of related compounds, including N-ethylaniline and ethyl

acetate.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-a (CH₃-CH₂-N) 1.1 - 1.3 Triplet 7.0

H-b (CH₃-C=O) 2.0 - 2.2 Singlet -

H-c (CH₃-CH₂-N) 3.3 - 3.5 Quartet 7.0

H-d (N-CH₂-CH₂-O) 3.6 - 3.8 Triplet 6.0

H-e (N-CH₂-CH₂-O) 4.1 - 4.3 Triplet 6.0

H-f (Aromatic) 6.6 - 6.8 Triplet 7.3

H-g (Aromatic) 7.1 - 7.3 Triplet 7.8

H-h (Aromatic) 6.6 - 6.8 Doublet 8.0

Table 2: Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm)

C-a (CH₃-CH₂-N) 12 - 15

C-b (CH₃-C=O) 20 - 22

C-c (CH₃-CH₂-N) 45 - 48

C-d (N-CH₂-CH₂-O) 50 - 53

C-e (N-CH₂-CH₂-O) 62 - 65

C-f (Aromatic) 112 - 115

C-g (Aromatic) 128 - 130

C-h (Aromatic) 116 - 119

C-i (Aromatic - Quaternary) 147 - 150

C-j (C=O) 170 - 172

Table 3: Predicted IR Spectroscopic Data
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Functional Group Vibrational Mode
Predicted Wavenumber

(cm⁻¹)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=O (Ester) Stretching 1735 - 1750

C-N (Tertiary Amine) Stretching 1250 - 1350

C-O (Ester) Stretching 1000 - 1300

C=C (Aromatic) Stretching 1450 - 1600

Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Fragmentation Pathway

[M]⁺ 207 Molecular Ion

[M-CH₂CH₃]⁺ 178
Loss of ethyl group from

nitrogen

[M-OCH₂CH₃]⁺ 162 Loss of ethoxy group

[M-COOCH₂CH₃]⁺ 134 Loss of ethyl acetate group

[C₆H₅N(CH₂CH₃)CH₂]⁺ 134 Alpha cleavage

[CH₃CO]⁺ 43 Acylium ion

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:
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Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid

cell.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder or the pure solvent.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or

through a gas or liquid chromatograph (GC-MS or LC-MS).

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or

thermally labile molecules.

Mass Analysis:

Acquire a full scan mass spectrum to determine the molecular weight and fragmentation

pattern.

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-

charge (m/z) range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-
(Ethyl(phenyl)amino)ethyl acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1607223#2-ethyl-phenyl-amino-ethyl-
acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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